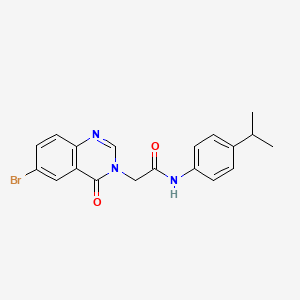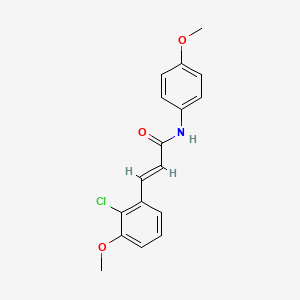
(3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate is a complex organic compound that features both isoxazole and nicotinate moieties Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions, while nicotinates are derivatives of nicotinic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate typically involves the formation of the isoxazole ring followed by its attachment to the nicotinate moiety. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions: (3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
(3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its structural similarity to bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
類似化合物との比較
3,5-Dimethylisoxazole: Shares the isoxazole core but lacks the nicotinate moiety.
5,6-Dichloronicotinic Acid: Contains the nicotinate structure but without the isoxazole ring.
3,5-Dimethyl-4-isoxazolyl)methyl Nicotinate: Similar structure but without the dichloro substitution.
Uniqueness: (3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate is unique due to the combination of both isoxazole and nicotinate moieties, along with the dichloro substitution. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C12H10Cl2N2O3 |
|---|---|
分子量 |
301.12 g/mol |
IUPAC名 |
(3,5-dimethyl-1,2-oxazol-4-yl)methyl 5,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-6-9(7(2)19-16-6)5-18-12(17)8-3-10(13)11(14)15-4-8/h3-4H,5H2,1-2H3 |
InChIキー |
YUXYJXCMCHYZNK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)COC(=O)C2=CC(=C(N=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


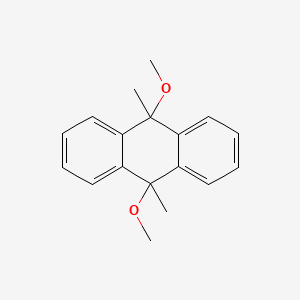

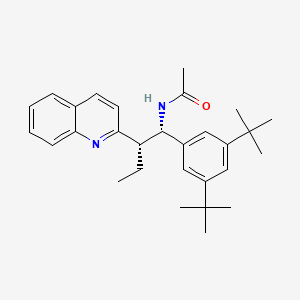
![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)

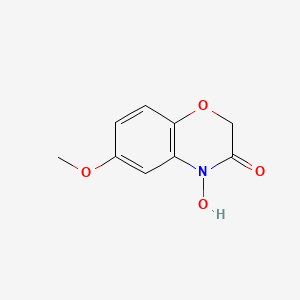

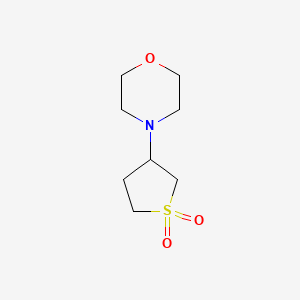
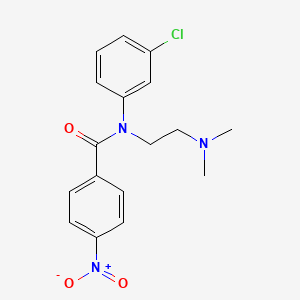


![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)
